BenchChemオンラインストアへようこそ!

SLP7111228 hydrochloride

Sphingosine kinase Isoform selectivity S1P signaling

SLP7111228 hydrochloride is the definitive SphK1-selective tool (>200-fold over SphK2, Ki=48 nM) that uniquely reduces circulating S1P in vivo, unlike SphK2-selective analogs that elevate it. This guanidine‑oxadiazole chemotype enables orthogonal validation against the PF-543 series. Procure for isoform‑specific pharmacology, deconvolving SphK1/SphK2 roles without confounding off‑targets.

Molecular Formula C22H34ClN5O
Molecular Weight 420.0 g/mol
Cat. No. B610877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLP7111228 hydrochloride
SynonymsSLP7111228;  SLP-7111228;  SLP 7111228.
Molecular FormulaC22H34ClN5O
Molecular Weight420.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H33N5O.ClH/c1-2-3-4-5-6-7-9-17-11-13-18(14-12-17)21-25-20(28-26-21)16-19-10-8-15-27(19)22(23)24;/h11-14,19H,2-10,15-16H2,1H3,(H3,23,24);1H/t19-;/m0./s1
InChIKeyREAGUXWEQBFUPB-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SLP7111228 Hydrochloride: A Selective Sphingosine Kinase 1 (SphK1) Inhibitor for Sphingolipid Research


(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride, also known as SLP7111228 hydrochloride, is a guanidine-based small molecule bearing a 1,2,4-oxadiazole scaffold [1]. It functions as a potent and selective inhibitor of sphingosine kinase type 1 (SphK1), an enzyme that catalyzes the phosphorylation of sphingosine to generate the pleiotropic signaling lipid sphingosine-1-phosphate (S1P) [1]. The compound is supplied as a crystalline solid with a purity of ≥95%, and its mechanism of action involves competitive inhibition at the sphingosine-binding site of SphK1 .

Why SLP7111228 Cannot Be Replaced by Other SphK1 Inhibitors or SphK2-Selective Analogs


Generic substitution among sphingosine kinase inhibitors is scientifically unsound due to profound isoform selectivity differences and divergent in vivo pharmacological outcomes. The SphK1/SphK2 isoform pair shares the same enzymatic function but plays distinct, sometimes opposing, physiological roles [1]. SLP7111228 exhibits a >200-fold selectivity for SphK1 over SphK2 (Ki = 48 nM vs. >10 μM) [1]. In contrast, the structurally related analog SLR080811 preferentially inhibits SphK2 with a Ki of 1.3 μM, while another analog, SLP120701, is SphK2-selective with a Ki of 1 μM [1]. Critically, these selectivity differences translate into opposite in vivo effects on circulating S1P levels: SLP7111228 depresses blood S1P, whereas SLP120701 increases it [1]. Therefore, procurement decisions must be guided by quantitative selectivity and in vivo pharmacodynamic data rather than structural similarity alone.

Quantitative Differentiation Evidence for SLP7111228 Hydrochloride


SphK1 Isoform Selectivity: >200-Fold Preference Over SphK2 Versus Structurally Related Analogs

SLP7111228 demonstrates a Ki of 48 nM for SphK1 and >10 μM for SphK2, yielding a selectivity ratio of >200-fold [1]. This selectivity profile is inverted relative to its close structural analogs: SLR080811 (the (R)-enantiomer) inhibits SphK2 with a Ki of 1.3 μM, while SLP120701 (the azetidine homolog) is also SphK2-selective with a Ki of 1 μM [1]. The single methylene unit homologation between the oxadiazole and pyrrolidine ring in SLP7111228, compared to SLP120701, is the critical structural determinant that converts SphK2 selectivity into SphK1 selectivity [1].

Sphingosine kinase Isoform selectivity S1P signaling

In Vivo S1P Modulation: Opposite Directional Effect Compared to SphK2-Selective Analog

In rat studies, SLP7111228 decreases blood levels of S1P in a dose-dependent manner [1]. This in vivo outcome is directionally opposite to that observed with the SphK2-selective analog SLP120701, which increases circulating S1P levels when administered [1]. The contrasting in vivo pharmacodynamic effects occur despite both compounds decreasing S1P levels in cultured U937 cells in vitro, underscoring the importance of isoform-specific targeting in whole-animal physiology [1].

In vivo pharmacodynamics S1P modulation Rodent model

Product Purity and Physicochemical Quality Specifications for Reproducible Research

SLP7111228 hydrochloride is supplied as a crystalline solid with purity ≥95% as determined by chromatographic methods . Quantitative solubility values have been established in multiple solvent systems: DMF (12.5 mg/mL), DMSO (30 mg/mL), ethanol (30 mg/mL), and ethanol:PBS (pH 7.2, 1:3) (0.25 mg/mL) . These specifications are comparable to or exceed typical research-grade SphK inhibitor standards.

Purity Solubility Quality control

In Vitro Cellular S1P Depletion with Preserved Sphingosine Levels

In U937 histiocytic lymphoma cells, SLP7111228 induces a concentration-dependent decrease in intracellular sphingosine-1-phosphate (S1P) levels without affecting sphingosine levels [1]. This substrate-product discrimination indicates that the compound acts specifically at the kinase step rather than perturbing upstream sphingolipid metabolism. While the same cellular S1P reduction is observed with the SphK2-selective analog SLP120701 in U937 cells, the in vivo outcomes diverge [1].

Cellular assay S1P quantification U937 cells

Potency Comparison Against Alternative SphK1 Inhibitor Chemotypes

SLP7111228 (Ki = 48 nM) occupies a distinct potency tier among available SphK1 inhibitors [1]. PF-543, a structurally unrelated sphingosine-competitive SphK1 inhibitor, exhibits higher potency with a Ki of 3.6 nM [2]. However, the guanidine-oxadiazole chemotype of SLP7111228 provides an alternative chemical scaffold that may be preferable when researchers seek to avoid chemotype-specific off-target effects or when exploring structure-activity relationships distinct from the PF-543 series [1].

SphK1 inhibition Chemotype comparison Potency

Optimal Research Applications for SLP7111228 Hydrochloride Based on Quantitative Evidence


Dissecting SphK1-Specific Versus SphK2-Specific Contributions to S1P-Dependent Signaling

Utilize SLP7111228 in parallel with SphK2-selective analogs (e.g., SLP120701 or SLR080811) to deconvolve the distinct physiological roles of the two sphingosine kinase isoforms. The >200-fold SphK1 selectivity of SLP7111228 [1] enables isoform-specific pharmacological interrogation in cellular and in vivo models, a capability not achievable with pan-SphK inhibitors or non-selective tool compounds.

In Vivo Studies Requiring Reduction of Circulating S1P Levels

Employ SLP7111228 in rodent models where decreasing blood S1P is the desired pharmacodynamic endpoint. Unlike SLP120701, which elevates circulating S1P, SLP7111228 produces a dose-dependent reduction in blood S1P levels in rats [1]. This directional specificity makes it the appropriate selection for studies investigating pathologies associated with elevated S1P, including certain cancers, fibrosis, and inflammatory conditions.

Cellular S1P Pathway Analysis Without Sphingosine Pool Perturbation

Apply SLP7111228 in U937 or other SphK1-expressing cell lines to reduce intracellular S1P concentrations while preserving sphingosine levels [1]. This substrate-product discrimination confirms specific inhibition at the kinase step, making the compound suitable for experiments measuring downstream S1P receptor activation, S1P export, or S1P-dependent cellular responses without confounding metabolic feedback effects.

Orthogonal Validation of SphK1-Dependent Phenotypes

Use SLP7111228 as a chemically distinct alternative to PF-543 for confirming SphK1-specific phenotypes. While PF-543 demonstrates higher potency (Ki = 3.6 nM vs. 48 nM) [1][2], SLP7111228's guanidine-oxadiazole scaffold provides an independent chemotype for orthogonal validation, reducing the likelihood that observed effects are attributable to off-target activities associated with a single chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SLP7111228 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.